3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C17H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine-3-carboxylic acid with a tert-butoxycarbonyl group. One common method includes reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in methanol (MeOH) to form the Boc-protected intermediate . The benzyl group can then be introduced through a nucleophilic substitution reaction using benzyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl or Boc groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl bromide and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of protease inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group provides steric hindrance, protecting the nitrogen atom from unwanted reactions. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar in structure but lacks the benzyl group.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of pyrrolidine.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected pyrrolidine derivative.
Uniqueness
3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the benzyl and Boc groups, which provide specific steric and electronic properties that can be exploited in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-9-17(12-18,14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQTXVYAMIYFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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